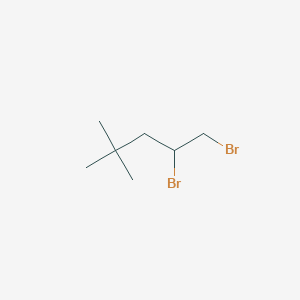![molecular formula C11H7N3 B14744452 Pyrido[3,2-H]cinnoline CAS No. 231-20-9](/img/structure/B14744452.png)
Pyrido[3,2-H]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,2-H]cinnoline is a heterocyclic compound that belongs to the class of cinnolines It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-H]cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 6-hydroxylaminoquinoline with xanthine oxidase or the reduction of 6-nitroquinoline with glucose in an alkaline medium (30% NaOH) can yield this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of industrial-scale production.
化学反应分析
Types of Reactions
Pyrido[3,2-H]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound oxides, while reduction can produce amino derivatives.
科学研究应用
Pyrido[3,2-H]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
作用机制
The mechanism of action of Pyrido[3,2-H]cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
相似化合物的比较
Pyrido[3,2-H]cinnoline can be compared with other similar compounds, such as:
Cinnoline: A parent compound with a similar fused ring system but lacking the pyridine ring.
Quinoxaline: Another fused heterocyclic compound with a benzene ring fused to a pyrazine ring.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties .
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable target for synthetic and medicinal chemists
属性
CAS 编号 |
231-20-9 |
|---|---|
分子式 |
C11H7N3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
pyrido[3,2-h]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-5-7-13-14-11(9)10(8)12-6-1/h1-7H |
InChI 键 |
OUTISQSDRYHMII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=C2)C=CN=N3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


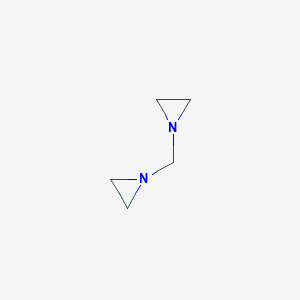
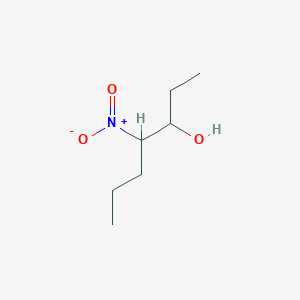

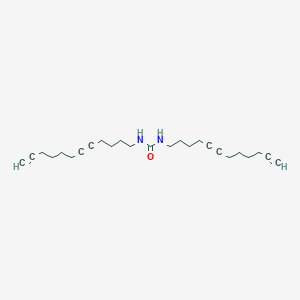
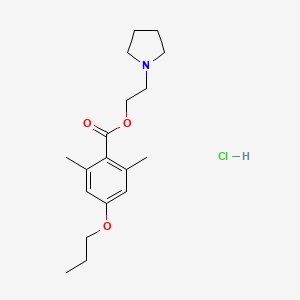
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
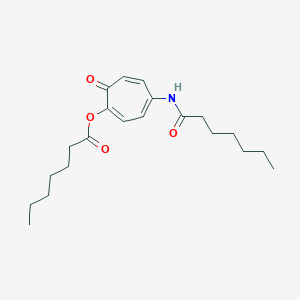
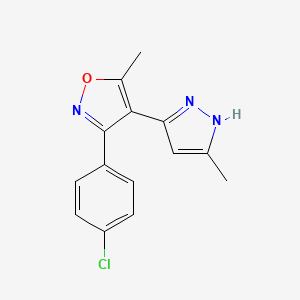
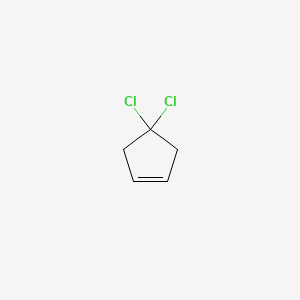
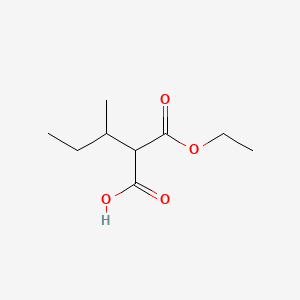
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
